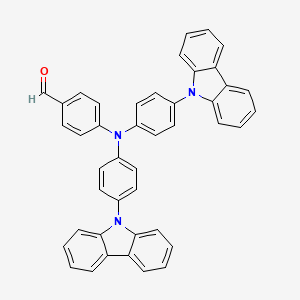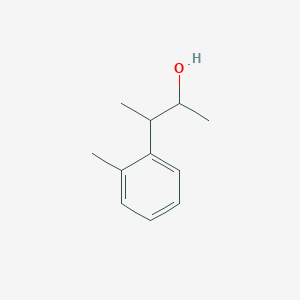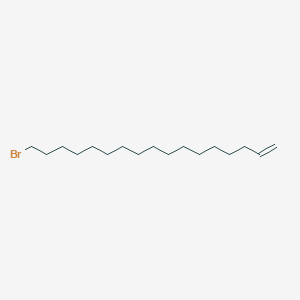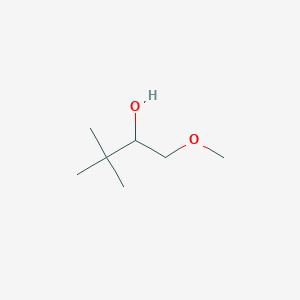![molecular formula C12H14Br2N2 B12504432 1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B12504432.png)
1,1'-Dimethyl-[4,4'-bipyridine]-1,1'-diium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide, commonly known as paraquat, is a bipyridinium compound. It is a redox-active molecule widely recognized for its use as a non-selective contact herbicide. The compound’s structure consists of two pyridine rings connected by a single bond, with each nitrogen atom in the pyridine rings quaternized by a methyl group, resulting in a dicationic species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide typically involves the quaternization of 4,4’-bipyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide undergoes several types of chemical reactions, including:
Redox Reactions: The compound can be reduced to its radical cation and further to its neutral form.
Substitution Reactions: The methyl groups can be substituted under specific conditions, leading to various derivatives.
Common Reagents and Conditions:
Redox Reactions: Typically carried out in electrochemical cells using cyclic voltammetry.
Substitution Reactions: Involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Redox Reactions: The major products are the radical cation and the neutral form of the compound.
Substitution Reactions: Various substituted bipyridinium derivatives.
Scientific Research Applications
1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide involves its redox activity. The compound undergoes reduction to form a radical cation, which can further reduce to a neutral species. This redox cycling generates reactive oxygen species (ROS), leading to oxidative damage in biological systems. The molecular targets include cellular membranes, proteins, and DNA, resulting in cell death .
Comparison with Similar Compounds
2,2’-Bipyridine: A related compound used as a ligand in coordination chemistry but lacks the redox activity of 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide.
Uniqueness: 1,1’-Dimethyl-[4,4’-bipyridine]-1,1’-diium bromide is unique due to its high redox activity and ability to generate ROS, making it a potent herbicide and a valuable tool in oxidative stress studies .
Properties
Molecular Formula |
C12H14Br2N2 |
|---|---|
Molecular Weight |
346.06 g/mol |
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C12H14N2.2BrH/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
CLPHVHSZMGOZOH-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)

![3-(2,3-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12504356.png)
![sodium;13-[(2,4-difluorophenyl)methylcarbamoyl]-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-olate](/img/structure/B12504359.png)
![5-{[1-(2,4-Dimethylphenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12504361.png)
![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-methyl-3-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12504364.png)


![2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile](/img/structure/B12504374.png)


![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504390.png)
![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12504402.png)

